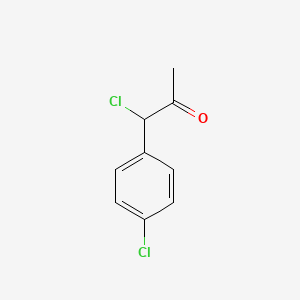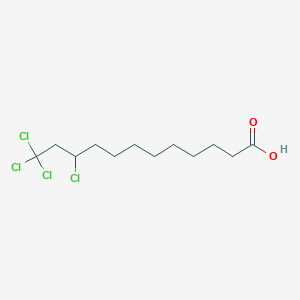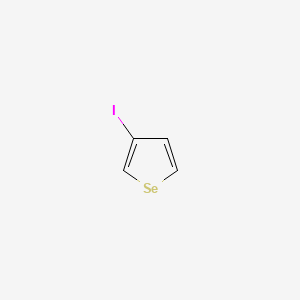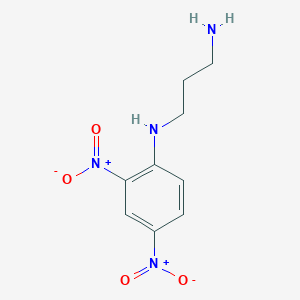
1-Chloro-1-(4-chlorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-chlorophenyl)propan-2-one, also known as 4’-Chloropropiophenone, is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of propiophenone and is characterized by the presence of a chloro group attached to both the phenyl ring and the carbonyl carbon. This compound is of interest due to its applications in organic synthesis and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(4-chlorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of safer solvents and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with controlled addition of oxidizing agents.
Major Products:
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 1-(4-chlorophenyl)propan-2-ol.
Oxidation: Results in 1-(4-chlorophenyl)propanoic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-chlorophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Employed in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-chlorophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one: Shares structural similarities but differs in the presence of a cyclopropyl group.
4-Chloropropiophenone: Lacks the additional chloro group on the carbonyl carbon.
1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one: Contains a methoxy group and an anilino substituent.
Uniqueness: 1-Chloro-1-(4-chlorophenyl)propan-2-one is unique due to its dual chloro substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
23022-80-2 |
|---|---|
Molekularformel |
C9H8Cl2O |
Molekulargewicht |
203.06 g/mol |
IUPAC-Name |
1-chloro-1-(4-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,1H3 |
InChI-Schlüssel |
GYFICIDREQOONV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)







![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)


![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
